molecular formula C9H15F2NO2 B8016968 Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B8016968
M. Wt: 207.22 g/mol
InChI Key: SCODQJJSXSCMQA-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butyl ester group, an amino substituent at the 1-position, and two fluorine atoms at the 3,3-positions of the cyclobutane ring. This molecule has been explored as a building block in medicinal chemistry, particularly in the design of protease inhibitors, where its stereochemical and electronic features may enhance target engagement .

Properties

IUPAC Name

tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-7(2,3)14-6(13)8(12)4-9(10,11)5-8/h4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCODQJJSXSCMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936232-10-8
Record name tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

    Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. The presence of fluorine atoms can significantly alter the properties of peptides and proteins, making this compound valuable for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, such as increased metabolic stability and improved binding affinity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Analogs

Compounds such as 1-amino-3,3-difluorocyclopentane-1-carboxylate derivatives (e.g., compounds 63 and 64 from ) replace the cyclobutane ring with a larger cyclopentane core. Key differences include:

  • Biological Activity : In SARS-CoV-2 main protease inhibition studies, cyclopentane derivatives (e.g., compound 63) exhibited significantly reduced antiviral activity compared to cyclobutane-containing analogs. This suggests the cyclobutane scaffold optimizes interactions with the enzyme’s active site .

Substituent Variations

Ester Group Modifications
  • Methyl Ester Analog: Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (C₆H₁₀ClF₂NO₂, MW 201.60 g/mol) replaces the tert-butyl group with a methyl ester. Tert-butyl esters, as in the target compound, are often used to enhance lipophilicity and protect against enzymatic degradation .
  • Boc-Protected Derivatives: Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS: 2097068-68-1) introduces a Boc-protected amino group. This modification increases molecular weight and may alter solubility and reactivity during synthetic steps .
Fluorination Patterns

The 3,3-difluoro substitution in the target compound contrasts with non-fluorinated or mono-fluorinated analogs. Fluorine atoms enhance electronegativity, influencing hydrogen-bonding interactions and metabolic stability.

Stereochemical and Steric Variants

  • Dimethylcyclobutane Derivative: Tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (C₁₁H₂₁NO₂, MW 199.29 g/mol) incorporates 2,2-dimethyl groups and a specific (1R,3R) stereochemistry. Stereochemical differences may also influence chiral recognition in biological systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate C₁₁H₁₈F₂NO₂ ~235.24 3,3-difluoro, tert-butyl ester Lead compound for biostable inhibitors
Compound 63 (cyclopentane analog) Not reported - Cyclopentane core, 5-fluorobenzothiazole Reduced antiviral activity
Methyl ester analog (hydrochloride) C₆H₁₀ClF₂NO₂ 201.60 Methyl ester, hydrochloride salt Improved solubility, reduced stability
(1R,3R)-Dimethylcyclobutane derivative C₁₁H₂₁NO₂ 199.29 2,2-dimethyl, (1R,3R) stereochemistry Potential steric effects on binding

Research Findings and Implications

  • Cyclobutane vs. Cyclopentane : The cyclobutane ring in the target compound provides superior conformational rigidity, enhancing target engagement in protease inhibition compared to cyclopentane analogs .
  • Ester Group Impact : The tert-butyl ester group improves lipophilicity and metabolic stability, making the compound more suitable for in vivo applications compared to methyl esters .

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